ethyl 1-benzyl-5-(3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-2-hydroxypropoxy)-2-methyl-1H-indole-3-carboxylate
Description
The compound ethyl 1-benzyl-5-(3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-2-hydroxypropoxy)-2-methyl-1H-indole-3-carboxylate is a structurally complex molecule featuring:
- A 1H-indole core substituted at positions 1 (benzyl), 2 (methyl), and 5 (a 3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-2-hydroxypropoxy group).
- An ethyl carboxylate ester at position 2.
- A pyrimidine ring (4,6-dimethyl-2-oxo) linked via a 2-hydroxypropoxy chain.
This hybrid structure combines indole and pyrimidine moieties, which are independently associated with diverse biological activities, including antiviral, anti-inflammatory, and enzyme-inhibitory properties .
Properties
Molecular Formula |
C28H31N3O5 |
|---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
ethyl 1-benzyl-5-[3-(4,6-dimethyl-2-oxopyrimidin-1-yl)-2-hydroxypropoxy]-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C28H31N3O5/c1-5-35-27(33)26-20(4)31(15-21-9-7-6-8-10-21)25-12-11-23(14-24(25)26)36-17-22(32)16-30-19(3)13-18(2)29-28(30)34/h6-14,22,32H,5,15-17H2,1-4H3 |
InChI Key |
OGJOPQRBZBDSQH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3C(=CC(=NC3=O)C)C)O)CC4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-5-[3-(4,6-dimethyl-2-oxo-2H-pyrimidin-1-yl)-2-hydroxy-propoxy]-2-methyl-1H-indole-3-carboxylic acid ethyl ester typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as Fischer indole synthesis or Bartoli indole synthesis.
Introduction of the Pyrimidinyl Moiety: The pyrimidinyl group can be introduced via nucleophilic substitution reactions using appropriate pyrimidine derivatives.
Esterification: The carboxylic acid group on the indole core is esterified using ethanol and a suitable catalyst, such as sulfuric acid, to form the ethyl ester.
Hydroxylation and Benzylation: The hydroxyl group is introduced through selective hydroxylation reactions, followed by benzylation using benzyl bromide and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-5-[3-(4,6-dimethyl-2-oxo-2H-pyrimidin-1-yl)-2-hydroxy-propoxy]-2-methyl-1H-indole-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) under acidic or basic conditions.
Reduction: LiAlH4 or NaBH4 (Sodium borohydride) in anhydrous solvents like THF (Tetrahydrofuran).
Substitution: Benzyl bromide, potassium carbonate, and various nucleophiles under reflux conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-Benzyl-5-[3-(4,6-dimethyl-2-oxo-2H-pyrimidin-1-yl)-2-hydroxy-propoxy]-2-methyl-1H-indole-3-carboxylic acid ethyl ester has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Benzyl-5-[3-(4,6-dimethyl-2-oxo-2H-pyrimidin-1-yl)-2-hydroxy-propoxy]-2-methyl-1H-indole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind to various receptors and enzymes, modulating their activity. The pyrimidinyl moiety contributes to its ability to interact with nucleic acids and proteins, potentially inhibiting viral replication and cancer cell proliferation . The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues of Indole Derivatives
| Compound Name | Core Structure | Substituents | Key Differences | Biological Activities | Reference |
|---|---|---|---|---|---|
| Ethyl 5-(benzoyloxy)-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate | Indole | - 5-(benzoyloxy) - 1-(2-methylphenyl) |
Lacks pyrimidine moiety; benzoyloxy vs. hydroxypropoxy linker | Antiviral, enzyme inhibition | |
| Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate | Indole | - 6-bromo - 5-hydroxy |
No benzyl or pyrimidine groups; bromo substituent enhances anti-hepatic activity | Anti-hepatic activity | |
| Ethyl 2-methylindole-3-carboxylate | Indole | - 2-methyl | Simplified structure with no substitutions at positions 1 or 5 | Precursor for indole derivative synthesis |
Key Observations :
Pyrimidine-Containing Analogues
Key Observations :
- The 2-hydroxypropoxy linker provides conformational flexibility, enabling optimal interactions with biological targets compared to rigid naphthalene or benzyloxy substituents .
Functional Group Impact on Properties
| Functional Group | Role in Target Compound | Comparison with Analogues |
|---|---|---|
| Ethyl carboxylate | Enhances solubility and bioavailability | Replacing ethyl with benzyl (e.g., in ) reduces solubility but increases lipophilicity. |
| Benzyl group at position 1 | Modulates steric bulk and aromatic interactions | Methyl or isopropyl groups (e.g., in ) alter binding pocket compatibility. |
| 4,6-Dimethyl-2-oxopyrimidine | Stabilizes the pyrimidine ring via electron-donating methyl groups | Thioxo or methoxy substitutions (e.g., in ) modify electronic properties and reactivity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
